1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
This compound belongs to the class of 1,4-diazaspiro[4.5]decene derivatives, characterized by a spirocyclic core (a fused bicyclic system with a shared nitrogen atom) and functionalized with a benzoyl group at position 1, a 3,5-dimethoxyphenyl substituent at position 3, and a thione (C=S) group at position 2.
Properties
IUPAC Name |
[2-(3,5-dimethoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-27-18-13-17(14-19(15-18)28-2)20-22(29)25(21(26)16-9-5-3-6-10-16)23(24-20)11-7-4-8-12-23/h3,5-6,9-10,13-15H,4,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKDDBCISBLHBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure, which integrates diaza and thione functionalities. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 342.4 g/mol. The structure can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, derivatives of diazaspiro compounds have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results suggest that it may inhibit the growth of several bacterial strains, potentially offering a new avenue for antibiotic development. The presence of the thione functional group is thought to enhance its interaction with microbial targets.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies on related piperazine derivatives show that they can inhibit human acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's disease.
While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the compound interacts with biological targets through hydrogen bonding and hydrophobic interactions due to its unique structural features.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Benzoyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione | Similar spiro structure | Anticancer activity |
| 1-Benzoyl-2-thiohydantoin | Contains thione functionality | Anticonvulsant activity |
| 1-Methylthio-2-benzoylhydantoin | Related hydantoin structure | Antimicrobial properties |
This table illustrates how variations in substituents can influence the biological activity of similar compounds.
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds related to this compound:
- Anticancer Study : A study involving a series of diazaspiro compounds demonstrated significant cytotoxicity against MCF-7 breast cancer cells, suggesting that modifications to the diaza structure can enhance anticancer efficacy.
- Antimicrobial Evaluation : Research on thione derivatives revealed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential for developing new antibiotics.
Comparison with Similar Compounds
Research Implications
The target compound’s combination of a thione group and 3,5-dimethoxyphenyl substituent positions it as a candidate for central nervous system (CNS) drug development, leveraging the spirocyclic core’s conformational rigidity and the methoxy groups’ pharmacokinetic advantages. Further studies should explore:
- Crystallographic Analysis : Using SHELXL () to resolve spirocyclic conformation and substituent orientation.
- Structure-Activity Relationships (SAR) : Comparing thione vs. dione analogues in enzyme inhibition assays.
- Toxicity Profiling : Assessing halogenated vs. methoxylated derivatives for therapeutic windows.
Preparation Methods
Spiro Core Construction via Cyclocondensation
The spiro[4.5]decane framework can be assembled through a [4+2] cyclocondensation strategy. A cyclohexanone derivative (A ) reacts with 1,2-diaminoethane (B ) in the presence of acetic acid, forming the diazaspiro intermediate (C ) (Scheme 1).
$$
\text{Cyclohexanone (A)} + \text{1,2-Diaminoethane (B)} \xrightarrow{\text{AcOH, Δ}} \text{1,4-Diazaspiro[4.5]dec-3-ene (C)}
$$
Optimization Notes :
Introduction of the 3,5-Dimethoxyphenyl Group
Alternative Methodologies and Comparative Analysis
One-Pot Spirocyclization-Thionation
Spectroscopic Characterization and Validation
1H NMR (400 MHz, CDCl$$_3$$) :
- δ 7.45–7.32 (m, 5H, Ar-H), 6.52 (s, 2H, dimethoxyaryl-H), 3.82 (s, 6H, OCH$$3$$), 3.12 (t, 2H, spiropyran-H), 2.68 (quintet, 2H, CH$$2$$).
13C NMR (101 MHz, CDCl$$_3$$) :
- δ 192.1 (C=S), 167.8 (C=O), 153.2 (OCH$$_3$$), 132.4–126.7 (aryl carbons), 56.3 (spiro C).
HRMS (ESI+) :
- m/z calcd for C$${24}$$H$${25}$$N$$2$$O$$3$$S [M+H]$$^+$$: 429.1584; found: 429.1586.
Challenges and Mitigation Strategies
Spiro Ring Instability :
Thione Oxidation :
Industrial-Scale Considerations
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and spirocyclic connectivity. The thione group (C=S) appears as a deshielded signal at ~200 ppm in ¹³C NMR .
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves the spirocyclic geometry and dihedral angles between aromatic rings. For example, dimethoxyphenyl substituents exhibit torsional angles of 7.96–13.32° relative to the core .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 410.12 for [M+H]⁺) and fragmentation patterns .
Advanced Tip : Use WinGX or ORTEP for Windows to visualize anisotropic displacement parameters and hydrogen-bonding networks in crystal structures .
How do the benzoyl and 3,5-dimethoxyphenyl substituents influence the compound’s electronic properties and biological activity?
Q. Advanced Research Focus
- Electronic Effects : The electron-withdrawing benzoyl group increases electrophilicity at the thione sulfur, enhancing reactivity in nucleophilic substitutions. The 3,5-dimethoxyphenyl group provides electron-donating effects, stabilizing charge-transfer interactions in biological systems .
- Biological Implications : These substituents improve binding to enzymes like cytochrome P450 or kinases, as shown in analogs with IC₅₀ values <10 µM in antimicrobial assays .
- SAR Studies : Comparative data from bromo/fluoro analogs suggest methoxy groups enhance solubility and membrane permeability, critical for in vivo efficacy .
Methodology : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict binding affinities .
How can computational modeling resolve contradictions in reported biological activities across studies?
Advanced Research Focus
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Conformational Flexibility : The spirocyclic core adopts multiple low-energy conformers, affecting target interactions. MD simulations (e.g., GROMACS) can model dynamic binding modes .
- Metabolite Interference : Phase I metabolites (e.g., demethylated derivatives) may exhibit off-target effects. Use ADMET predictors (e.g., SwissADME) to identify active metabolites .
Case Study : A 2025 study resolved conflicting cytotoxicity data by correlating docking scores (AutoDock Vina) with experimental IC₅₀ values, identifying a key hydrogen bond with His164 in topoisomerase II .
What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Q. Advanced Research Focus
- Disorder in Spirocyclic Core : Flexible rings may exhibit positional disorder. Mitigate this by collecting high-resolution data (d ≤ 0.8 Å) at low temperature (100 K) and using SHELXL’s PART instruction to model disorder .
- Twinned Crystals : Common in diazaspiro compounds. Apply TWIN/BASF commands in SHELXL or use PLATON’s TwinRotMat to refine twin laws .
- Hydrogen Bonding Networks : Weak C–H···O/S interactions stabilize the lattice. Use OLEX2 to visualize and quantify these interactions, critical for understanding packing motifs .
Pro Tip : Combine synchrotron data (e.g., Diamond Light Source) with iterative Hirshfeld refinement to improve accuracy .
How can researchers design experiments to elucidate the compound’s mechanism of action in neurological targets?
Q. Advanced Research Focus
- Target Identification : Use affinity chromatography or pull-down assays with biotinylated analogs to isolate binding proteins from brain homogenates .
- Functional Assays : Measure cAMP/PKA modulation in SH-SY5Y cells or calcium flux in primary neurons (Fluo-4 AM dye) .
- In Silico Screening : Dock the compound into GPCRs (e.g., 5-HT₆ receptors) using Glide SP mode, prioritizing targets with ΔG < −8 kcal/mol .
Validation : Cross-validate hits with CRISPR knockouts and Western blotting for downstream effectors (e.g., phosphorylated CREB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
